Predicted Lipophilicity (LogP) Differentiates 7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine from the N4-Unsubstituted Analog
The presence of the N4-ethyl substituent increases the predicted LogP of 7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine to 3.15, compared to 1.38 for the N4-unsubstituted analog 7-bromo-8-fluoroquinoline-3,4-diamine (CAS 2091773-15-6) [1]. This 1.77 log unit increase represents an approximately 60-fold greater predicted partition coefficient, indicating substantially higher lipophilicity that impacts membrane permeability, solubility, and chromatographic retention behavior.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.15 |
| Comparator Or Baseline | 7-Bromo-8-fluoroquinoline-3,4-diamine: LogP = 1.38 |
| Quantified Difference | ΔLogP = +1.77 (~60-fold higher partition coefficient) |
| Conditions | In silico prediction using vendor-reported computational methods |
Why This Matters
A 60-fold difference in predicted lipophilicity directly affects the compound's suitability for lead optimization campaigns where permeability and solubility must be balanced; procurement decisions should be guided by the specific LogP requirements of the target assay.
- [1] Chem-Space. 7-Bromo-8-fluoroquinoline-3,4-diamine. CSMB00021295237. LogP = 1.38. https://chem-space.com/CSMB00021295237-B11DBF (accessed 2026-05-10). View Source
